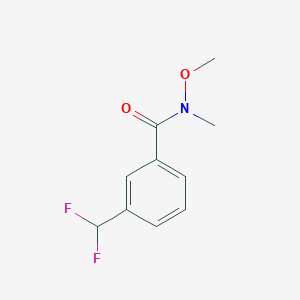

3-(difluoromethyl)-N-methoxy-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(difluoromethyl)-N-methoxy-N-methylbenzamide” is likely an organic compound containing a benzamide core with a difluoromethyl group at the 3-position and N-methoxy-N-methyl groups. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and pharmaceuticals .

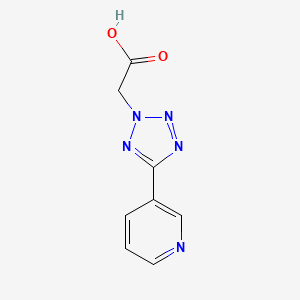

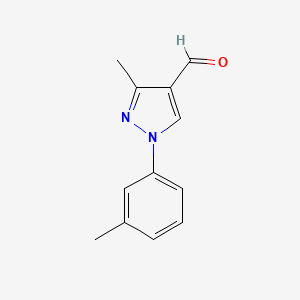

Molecular Structure Analysis

The molecular structure of “3-(difluoromethyl)-N-methoxy-N-methylbenzamide” would likely be planar due to the conjugation of the benzamide core. The difluoromethyl group at the 3-position would likely introduce some electron-withdrawing character .Chemical Reactions Analysis

Benzamides, in general, can undergo a variety of reactions. They can act as ligands in coordination chemistry, undergo hydrolysis to form benzoic acids, or participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzamides are typically solid at room temperature and have relatively high melting points .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

3-Methoxybenzamide derivatives have been explored for their potent antistaphylococcal properties. By modifying the structure to include difluoromethyl groups, researchers have developed compounds with improved pharmaceutical properties. These modifications enhance the activity against the bacterial cell division protein FtsZ, indicating potential applications in creating new antibacterial agents with in vivo efficacy (Haydon et al., 2010).

Imaging Agents in Alzheimer's Disease

Difluorobenzamide derivatives have been synthesized and evaluated as potential PET radiotracers for imaging Alzheimer's disease. By labeling these compounds with carbon-11, researchers aim to track the progress of the disease and understand its pathophysiology more clearly (Gao, Wang, & Zheng, 2018).

Molecular Structure Analysis

Studies on the molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have provided insights into the effects of intermolecular interactions on molecular geometry. These findings are relevant for designing more effective compounds by understanding how different substituents influence the molecular structure and reactivity (Karabulut et al., 2014).

Catalysis

The Rh(III)-catalyzed olefination of N-methoxybenzamides demonstrates the utility of these compounds in synthetic chemistry, where the N-O bond serves as an internal oxidant. This process is notable for its mild conditions and high selectivity, suggesting applications in the efficient synthesis of complex molecules (Rakshit et al., 2011).

Material Science

In the realm of materials science, difluorobenzamide derivatives have been explored for their reactivity with perfluoro-methyl-hypofluorite, leading to novel fluorination methods. This research is crucial for developing new materials with specific properties, such as increased resistance to degradation or improved electrical conductivity (Venturini et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(difluoromethyl)-N-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-13(15-2)10(14)8-5-3-4-7(6-8)9(11)12/h3-6,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCUWXZFMCIGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC(=C1)C(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(difluoromethyl)-N-methoxy-N-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2689945.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2689947.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2689953.png)

![Tert-butyl (3aR,7aS)-5-(6-bromopyridine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2689956.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2689957.png)

![4-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2689963.png)

![(Spiro[2.3]hex-1-ylmethyl)amine](/img/structure/B2689964.png)

![N-(4-chlorophenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2689965.png)

![N-isobutyl-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689967.png)